molecular formula C6H5BrN2O2 B066859 6-Amino-5-bromonicotinic acid CAS No. 180340-69-6

6-Amino-5-bromonicotinic acid

Cat. No.: B066859
CAS No.: 180340-69-6
M. Wt: 217.02 g/mol
InChI Key: UOUDHTBHPQJUPS-UHFFFAOYSA-N
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Description

6-Amino-5-bromonicotinic acid is an organic compound with the molecular formula C6H5BrN2O2 and a molecular weight of 217.02 g/mol It is a derivative of nicotinic acid, featuring an amino group at the 6th position and a bromine atom at the 5th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 6-Amino-5-bromonicotinic acid involves the bromination of nicotinic acid. The process typically uses thionyl chloride and bromine in the presence of a catalytic amount of iron powder. The reaction mixture is refluxed for several hours, followed by the addition of potassium hydroxide to precipitate the product .

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing reaction time and waste generation.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-bromonicotinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the amino group.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the amino group to an amine.

Major Products Formed

    Substituted Derivatives: Products with different functional groups replacing the bromine atom.

    Oxidized or Reduced Amino Derivatives: Compounds with modified amino groups.

Scientific Research Applications

6-Amino-5-bromonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-5-bromonicotinic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Bromonicotinic Acid: Lacks the amino group at the 6th position.

    6-Amino-5-chloronicotinic Acid: Similar structure but with a chlorine atom instead of bromine.

    6-Amino-5-methylnicotinic Acid: Contains a methyl group instead of bromine.

Uniqueness

6-Amino-5-bromonicotinic acid is unique due to the presence of both an amino group and a bromine atom on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

6-amino-5-bromopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUDHTBHPQJUPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627981
Record name 6-Amino-5-bromopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180340-69-6
Record name 6-Amino-5-bromopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-5-bromo-nicotinic acid
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Synthesis routes and methods I

Procedure details

Bromine (2.3 mL, 44.6 mmol) was added dropwise to a suspension of the 6-aminonicotinic acid Compound 112a (5.08 g, 36.8 mmol) in water (20 mL) at 4° C. After the completion of the addition, the cooling bath was removed and the reaction mixture was stirred at room temperature for 4.5 h. Saturated Na2S2O5 was added slowly to the stirred mixture. The solid was collected through filtration, washed with water, and dried under vacuum overnight to give 9.30 g of 6-amino-5-bromonicotinic acid along with 3,5-dibromo-2-aminopyridine in ˜1:1 ration as a greenish solid; MS (ES) m/z: 217 (M+H+). A mixture of the solid (4.00 g) containing 6-amino-5-bromonicotinic acid, DPPA (6.08 g, 22.1 mmol), triethylamine (2.80 g, 27.7 mmol), benzyl alcohol (3.8 mL, 36.8 mmol), and toluene (50 mL) was heated at 70° C. for 1 h, then 100° C. for 1 h. After concentration, the reaction mixture was purified by flash chromatography (EtOAc/hexane as solvent) to give 1.31 g (26% in 2 steps) of Compound 112b as a yellow solid; 1H NMR (300 MHz, CDCl3) δ7.99 (brs, 1H), 7.91(d, J=2.3 Hz, 1H), 7.39-7.34 (m, 5H), 6.50 (brs, 1H), 5.19 (s, 2H), 4.79 (brs, 2H); MS (ES) m/z: 324 (M+H+). Anal. Calcd. For C13H12BrN3O2.0.1H2O : C, 48.20; H, 3.80; N, 12.97. Found: C, 48.40; H, 3.90; N, 12.64.
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
112a
Quantity
5.08 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 6-aminonicotinic acid (13.8 g, 0.1 mole) in glacial acetic acid (100 ml), bromine (16 g, 5 ml, 0.1 mole) in acetic acid (20 ml) is added slowly. The reaction mixture is stirred for 8 hours at room temperature and the acetic acid is removed under reduced pressure. The yellow solid residue is dissolved in water and carefully neutralized with 30% NH4OH. The separated solid is filtered and washed with water to give 18 g of solid; mass spectrum: 218 (M+).
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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